

In Vivo Studies on BMS-3: A Review of Publicly Available Preclinical Data

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Compound of Interest		
Compound Name:	BMS-3	
Cat. No.:	B606226	Get Quote

Researchers, scientists, and drug development professionals seeking in-depth information on the in vivo preliminary studies of a compound designated "BMS-3" will find a notable absence of specific public data under this identifier. Extensive searches for "BMS-3" in the context of in vivo or preclinical studies have not yielded specific results for a compound with this name. The search results primarily provide general information regarding the animal research policies of Bristol Myers Squibb (BMS), the use of various animal models in research, and details pertaining to other specific BMS compounds.

While information on "BMS-3" is not available, the search did reveal insights into Bristol Myers Squibb's broader approach to in vivo research and data on other compounds, which may serve as a contextual reference for the company's drug development processes.

Bristol Myers Squibb's Commitment to Animal Welfare in Research

Bristol Myers Squibb (BMS) emphasizes its commitment to the ethical treatment of animals in research. The company's animal research programs are monitored by external regulatory agencies like the USDA and FDA and are voluntarily accredited by the Association for the Assessment and Accreditation of Laboratory Animal Care International (AAALAC).[1] BMS adheres to the "3Rs" principles of animal research: Reduction, Refinement, and Replacement, to ensure high standards of animal welfare and scientific quality.[1]

General Approaches to In Vivo Studies



The selection of appropriate animal models is a critical aspect of preclinical research. Key considerations for choosing a model system include its suitability to answer the research question, its ability to model the disease mechanism, cost, generation time, and ethical regulations.[2] Common animal models used in various research areas include mice, rats, guinea pigs, hamsters, and rabbits.[3] For diseases like Multiple Sclerosis, well-characterized animal models include experimental autoimmune encephalomyelitis (EAE), virally-induced chronic demyelinating disease, and toxin-induced demyelination models.[4][5]

Insights from Other BMS Compounds

While no data was found for "BMS-3," information on other BMS compounds provides examples of the types of in vivo data and experimental approaches that might be expected from a BMS preclinical program.

For instance, preclinical animal models for the CAR T-cell therapy BMS-986354 demonstrated a faster expansion and better tumor control compared to its predecessor, orva-cel.[6] Similarly, the GPRC5D-directed CAR T-cell therapy BMS-986393 showed a favorable safety profile and promising anti-tumor responses in preclinical models, supporting its advancement into clinical trials.[7]

Another compound, BMS-202, has been identified as an agent that impairs the dimerization of PD-L1, a key mechanism in cancer immunotherapy.[8] In a different therapeutic area, BMS-189453 is noted as a non-selective antagonist for retinoic acid receptors.[9]

A Phase I trial for BMS-986235 was initiated in healthy subjects to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics, which typically follows extensive preclinical in vivo testing.[10]

Conclusion

At present, there is no publicly available information to construct a detailed technical guide on the preliminary in vivo studies of a compound specifically named "BMS-3." The information landscape is populated with general principles of in vivo research at Bristol Myers Squibb and specific data for other named compounds from their pipeline. Researchers interested in the preclinical profile of a specific BMS compound should refer to scientific publications, conference presentations, and official company disclosures that explicitly name the compound



of interest. Without specific data for "BMS-3," any attempt to create the requested in-depth guide would be speculative.

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